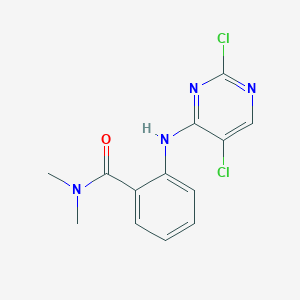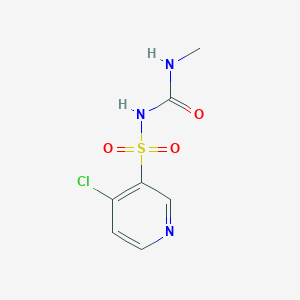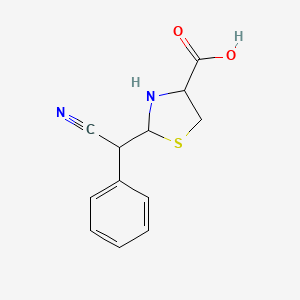
4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction can be carried out under physiological conditions without the need for a catalyst, making it an efficient and biocompatible method . The reaction conditions can be optimized by tuning the electronic characteristics of the hydrazide moiety to improve the reaction kinetics .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)-. These products can have different chemical and physical properties, making them useful for various applications .
Applications De Recherche Scientifique
4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological processes.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, leading to changes in cellular processes. The specific molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- include other thiazolidine derivatives, such as:
- 2-Thiazolidinone
- 4-Thiazolidinone
- 2,4-Thiazolidinedione
Uniqueness
What sets 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- apart from these similar compounds is its unique structure, which includes a cyanophenylmethyl group. This structural feature can impart different chemical and physical properties, making it suitable for specific applications that other thiazolidine derivatives may not be able to fulfill .
Propriétés
Numéro CAS |
91392-86-8 |
|---|---|
Formule moléculaire |
C12H12N2O2S |
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
2-[cyano(phenyl)methyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2S/c13-6-9(8-4-2-1-3-5-8)11-14-10(7-17-11)12(15)16/h1-5,9-11,14H,7H2,(H,15,16) |
Clé InChI |
QTKKXJDUWHUMDJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(S1)C(C#N)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


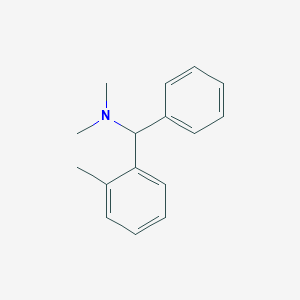
![2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid](/img/structure/B13999781.png)
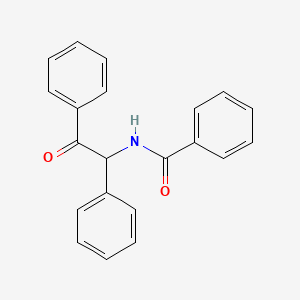


![1H-Naphth[2,3-d]imidazolium, 4,9-dihydro-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazinylmethyl)-](/img/structure/B13999816.png)
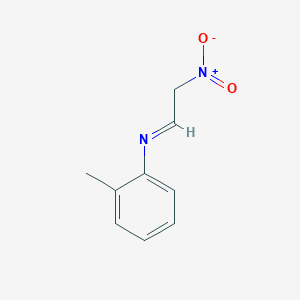

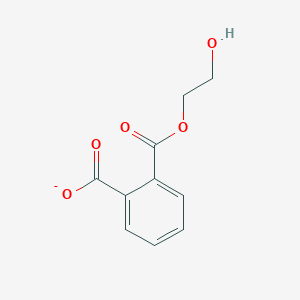
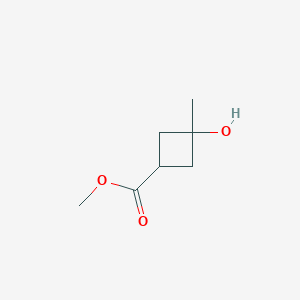
![[(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B13999845.png)
![N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13999854.png)
